molecular formula C4H4O3S B049946 1,4-Oxathiane-2,6-dione CAS No. 3261-87-8

1,4-Oxathiane-2,6-dione

Cat. No. B049946
CAS RN: 3261-87-8
M. Wt: 132.14 g/mol
InChI Key: RIIUAPMWDSRBSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,4-Oxathiane-2,6-dione, such as spiroindene-1,3-dione isothiazolines, involves Michael/1,3-dipolar cycloaddition reactions, demonstrating the compound's reactivity and the feasibility of generating complex structures from simple precursors (Aitha et al., 2017). Similarly, 1,4-oxazepane-2,5-diones synthesis via cyclization of rotationally restricted amino acid precursors showcases the versatility in forming medium-sized heterocycles (Ruysbergh et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior and reactivity of compounds like 1,4-Oxathiane-2,6-dione. Studies on derivatives show the impact of the molecular framework on the physical and chemical properties, as demonstrated by the synthesis and characterization of random copolyesters of ε-caprolactone and 2-oxepane-1,5-dione, where molecular structure influences polymer properties (Dwan'isa et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Oxathiane-2,6-dione derivatives highlight the compound's versatility. For instance, the NiFe2O4@SiO2@glucose amine nanoparticle-catalyzed reaction of azo-linked thiosalicylic acid with CO2 to access azo-linked benzo[d]oxathiine-2,4-diones showcases innovative pathways to synthesize novel derivatives (Nikpassand, 2020).

Physical Properties Analysis

The physical properties of 1,4-Oxathiane-2,6-dione and its derivatives can be understood through studies on related compounds, such as the highly crystalline modified poly(epsilon-caprolactone) with a high melting temperature, indicating the potential for diverse applications based on physical characteristics (Tian et al., 1998).

Chemical Properties Analysis

The chemical properties of 1,4-Oxathiane-2,6-dione derivatives, including their reactivity and potential for functionalization, are highlighted by multicomponent reactions for the synthesis of functionalized 1,4-oxathiane-3-thiones under microwave irradiation in water, demonstrating the compound's utility in synthetic chemistry (Hossaini et al., 2013).

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Carbon-13 NMR spectra of 1,4-oxathiane derivatives, including 1,4-oxathiane-2,6-dione, have been studied to understand conformational equilibria and structural differentiation between nucleosides. This research helps in deciphering the structural and conformational aspects of 1,4-oxathiane compounds using NMR techniques (Szarek et al., 1974).
  • Photochemical Oxidation and Ozonolysis :

    • 1,4-Oxathiane-2,6-dione has been examined for its reactivity towards photo-oxidation and ozonolysis, revealing specific reactivity patterns and product formations under various conditions. This provides insights into its chemical reactivity and potential applications in chemical synthesis (Miyake & Tomoeda, 1972).
  • Synthesis and Characterization :

    • Several studies focus on the synthesis of 1,4-oxathiane derivatives and their characterization. This includes efficient one-pot synthesis methods and multicomponent reactions to create functionalized 1,4-oxathiane-3-thione derivatives. These methods are crucial for the production and application of 1,4-oxathiane compounds in various scientific fields (Samzadeh‐Kermani, 2014); (Hossaini et al., 2013).
  • Electropolymerization and Electrochromic Performance :

    • The electropolymerization of 1,4-oxathiane derivatives and their electrochromic performance has been studied. This includes investigating the effects of solvents and supporting electrolytes on the structure, morphology, and electrochemical properties of the resulting polymeric films. Such studies are significant for potential applications in electronic and display technologies (Wang et al., 2014).
  • Catalytic Asymmetric Epoxidation :

    • 1,4-Oxathiane-based compounds have been utilized in the catalytic asymmetric epoxidation of aldehydes. This research explores the optimization, mechanism, and discovery of stereoelectronic control in these epoxidations, highlighting the application of 1,4-oxathiane-2,6-dione in synthetic chemistry and its potential in creating enantioselective catalysts (Aggarwal et al., 1998).

Safety And Hazards

1,4-Oxathiane-2,6-dione is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

IUPAC Name

1,4-oxathiane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIUAPMWDSRBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186306
Record name Thiodiglycolic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Oxathiane-2,6-dione

CAS RN

3261-87-8
Record name 1,4-Oxathiane-2,6-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiodiglycolic anhydride
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Record name 3261-87-8
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Record name Thiodiglycolic anhydride
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Record name 1,4-Oxathiane-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Bannykh, E Levashova, O Bakulina… - Organic & Biomolecular …, 2022 - pubs.rsc.org
The Castagnoli–Cushman reaction of oximes, discovered originally for homophthalic anhydride, stimulated the search for other cyclic anhydrides that would be workable in that reaction…
Number of citations: 1 pubs.rsc.org
CJM Brown, MP Gotsbacher, JP Holland… - Inorganic …, 2019 - ACS Publications
An expedited synthesis of endo-hydroxamic acid aminocarboxylic acid (endo-HXA) compounds has been developed. These monomeric ligands are relevant to the synthesis of metal–…
Number of citations: 6 pubs.acs.org
M Chizhova, O Bakulina, D Dar'in… - ChemistrySelect, 2016 - Wiley Online Library
A novel 3‐phenyl‐4‐thiaglutaric anhydride was employed as a highly reactive partner for the Castagnoli‐Cushman reaction. This, in combination with the use of DMF as a reaction …
M Singh, R Kanaoujiya… - Journal of Pharmaceutical …, 2022 - pnrjournal.com
Twenty mercury (II) complexes of the type [HgX2L 1-10](Where X= Cl or Br and L 1-10= macrocyclic ligands derived from thiodiglycolic acid and different aliphatic diamines) have been …
Number of citations: 2 www.pnrjournal.com
ME Juárez‐Méndez, JI Lozano‐Navarro… - Journal of Applied …, 2021 - academic.oup.com
Aim Analysing the antimicrobial activity—against food‐borne micro‐organisms—of modified chitosan–starch films using formic and acetic acid as chitosan solvents and Melicoccus …
Number of citations: 2 academic.oup.com
W Chen, D Yu, SY Sun, F Li - Acta biomaterialia, 2021 - Elsevier
Osimertinib (OSI) is the first FDA-approved third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It can be used for treating non-small cell lung cancer (…
Number of citations: 16 www.sciencedirect.com
K Matloka, A Gelis, M Regalbuto… - Separation science …, 2006 - Taylor & Francis
Three new C 3 ‐symmetric ligands bearing diglycolamide and thiodiglycolamide units on a triphenoxymethane platform have been synthesized and evaluated as trivalent f‐element …
Number of citations: 46 www.tandfonline.com
JK Maurin, M Pawłowski, Z Czarnocki - … Crystallographica Section C …, 2003 - scripts.iucr.org
The structure of the title compound, NH4+·C4H5O4S−, is composed of monocarboxylate anions of [(carboxymethyl)sulfanyl]acetic acid linked into infinite chains via strong O—H⋯O− …
Number of citations: 5 scripts.iucr.org
JL Ramiro, S Martínez-Caballero, AG Neo, J Díaz… - Molecules, 2023 - mdpi.com
Since the first reports of the reaction of imines and cyclic anhydrides by Castagnoli and Cushman, this procedure has been applied to the synthesis of a variety of lactams, some of them …
Number of citations: 1 www.mdpi.com
N Yamaoka, H Kodama, Y Izuhara, T Miyata… - Chemical and …, 2011 - jstage.jst.go.jp
Novel anthranilic acid derivatives having substituted N-acyl side chains were designed and synthesized for evaluation as plasminogen activator inhibitor-1 (PAI-1) inhibitors. …
Number of citations: 11 www.jstage.jst.go.jp

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